Cyclooctanamine, N-phenyl-
Description
Cyclooctanamine, N-phenyl- is a cycloalkylamine derivative featuring an eight-membered cyclooctane ring bound to an amine group substituted with a phenyl group.
Properties
CAS No. |
13310-25-3 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-phenylcyclooctanamine |
InChI |
InChI=1S/C14H21N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
InChI Key |
YXFTVTWYESZNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanamine, N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of Cyclooctanamine, N-phenyl- may involve large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenyl-cyclooctanone derivatives.
Reduction: Reduction reactions can convert it back to cyclooctanamine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-phenyl-cyclooctanone
Reduction: Cyclooctanamine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Cyclooctanamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanamine, N-phenyl- involves its interaction with specific molecular targets. The phenyl group enhances its ability to participate in aromatic interactions, while the cyclooctanamine moiety can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Halogens at the 2'-position on the N-phenyl ring enhance anticonvulsant activity by 30–50% compared to unsubstituted analogs .
Fluorescence Quenching : N-Phenyl groups enable dynamic recognition in fluorescent probes, a property absent in N-alkyl or piperidine-substituted analogs .
Ring Size and Target Binding : Larger rings (e.g., cyclooctane) may improve binding to proteins with deep hydrophobic pockets, as seen in protease inhibitors .
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